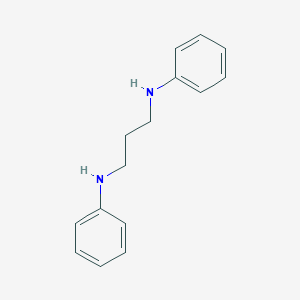

N,N'-Diphenylpropane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-diphenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMRSZJEVQNIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059301 | |

| Record name | 1,3-Propanediamine, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-69-8 | |

| Record name | N1,N3-Diphenyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dianilinopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIANILINOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3D396JXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Diphenylpropane 1,3 Diamine and Its Derivatives

Classical and Established Synthetic Routes to N,N'-Diphenylpropane-1,3-diamine

The synthesis of this compound can be achieved through several established methods. One common approach involves the reaction of 1,3-diaminopropane (B46017) with an appropriate phenylating agent. Another method is the reductive amination of a suitable carbonyl compound. For instance, N,N'-diphenyl-1,3-propanediamine can be synthesized from 1,3-diphenylprop-1-en-3-one, which is commercially available. researchgate.net

A prevalent industrial method for producing similar diamines, such as N,N-dimethyl-1,3-propanediamine, utilizes the reaction of acrylonitrile (B1666552) with dimethylamine, followed by hydrogenation. google.com This two-step process is efficient and suitable for large-scale production. google.com While not a direct synthesis of the title compound, the principles can be adapted. For example, reacting acrylonitrile with aniline (B41778) followed by reduction could theoretically yield this compound.

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound Analogs

The demand for enantiomerically pure chiral amines has spurred the development of asymmetric synthetic methods. osi.lv Chiral 1,3-diamines are valuable as organocatalysts and chiral auxiliaries in chemical synthesis. researchgate.net

Diastereoselective Reduction Strategies for Chiral Diamines

A powerful strategy for synthesizing chiral amines involves the diastereoselective reduction of chiral imines or ketimines. acs.org The use of Ellman's chiral tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for this purpose. osi.lv This method allows for the preparation of chiral amines with multiple stereogenic centers. osi.lv

Specifically, the diastereoselective reduction of enantiopure N-tert-butanesulfinylketimines has been successfully employed to synthesize chiral 1,3-diamines. osi.lv The reaction conditions, including the choice of solvent and reducing agent, can significantly influence the diastereoselectivity of the reduction. For instance, the reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride (B1222165) in a mixed hydroxylic and non-hydroxylic solvent system has shown to afford optically active α-hydroxy acids with good enantiomeric excesses. rsc.org This highlights the importance of the reaction medium in controlling stereochemical outcomes.

Enantioselective Catalysis in the Production of Chiral 1,3-Diamines

Enantioselective catalysis offers a more direct and atom-economical approach to chiral 1,3-diamines. Chiral Brønsted acids, such as phosphoric acids, have been effectively used to catalyze multicomponent Mannich reactions to produce anti-1,3-diamines with high diastereoselectivity and enantioselectivity. nih.govepfl.ch This reaction typically involves an aldehyde, an aniline, and an enecarbamate as nucleophiles. nih.govepfl.ch

Furthermore, 1,3-diamine-derived catalysts have been designed and synthesized for use in asymmetric Mannich reactions of ketones. bohrium.comnih.govacs.orgnii.ac.jp These catalysts, often used in the presence of an acid, can afford Mannich products with high enantioselectivities under mild conditions. bohrium.comnih.govacs.orgnii.ac.jp The cooperative action of the primary and tertiary amine groups within the 1,3-diamine catalyst is believed to be crucial for the observed catalysis. nih.govacs.orgnii.ac.jp

Functionalization and Derivatization Strategies of the this compound Core

The this compound scaffold can be further modified to create a diverse range of derivatives with tailored properties.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives can be achieved by employing substituted starting materials in the classical synthetic routes. For example, using substituted anilines or phenyl-containing carbonyl compounds would lead to the corresponding substituted this compound derivatives.

The functionalization can also occur post-synthesis. The nitrogen atoms of the diamine can be further alkylated or acylated to introduce new functional groups. For instance, N,N'-dimethyl-1,3-propanediamine is a known chemical crosslinking reagent. wikipedia.org

Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The 1,3-diamine motif is a key structural feature in many natural products and pharmaceutically active compounds. researchgate.netnih.gov Consequently, this compound and its derivatives serve as important intermediates in the synthesis of bioactive molecules.

For instance, a derivative, N-methyl-3,3-diphenylpropan-1-amine, is a crucial intermediate in the synthesis of lercanidipine, a calcium channel blocker used to treat hypertension. innospk.com This highlights the pharmaceutical relevance of this class of compounds. Moreover, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones have been synthesized and evaluated for their cytotoxic effects on cancer cells. nih.gov These studies demonstrate the potential of the 1,3-diphenylpropane (B92013) scaffold as a basis for the development of new therapeutic agents. nih.gov The ability to synthesize a variety of analogs allows for the exploration of structure-activity relationships and the optimization of biological activity. whiterose.ac.uk

Palladium-Catalyzed Amination Reactions Utilizing Diamine Precursors

The construction of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions represents one of the most powerful tools in modern organic synthesis. The Buchwald-Hartwig amination, in particular, has become a cornerstone for the formation of arylamines from aryl halides. wikipedia.org This methodology is highly applicable for the synthesis of this compound, which involves the double N-arylation of a propane-1,3-diamine precursor.

The general reaction mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the active palladium(0) catalyst. wikipedia.org

For the synthesis of this compound, the reaction would involve propane-1,3-diamine and an aryl halide, such as iodobenzene (B50100) or bromobenzene. A key challenge in this synthesis is achieving a controlled double arylation without the formation of mono-arylated byproducts or other side reactions. The choice of catalyst, ligand, base, and solvent is crucial for overcoming these challenges and achieving high yields.

Key Components of the Reaction:

Palladium Precursor: Typically, palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are used.

Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For double N-arylation of diamines, sterically hindered and electron-rich phosphine (B1218219) ligands are often employed. Bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEphos, or bulky monodentate ligands from the Buchwald ligand portfolio (e.g., XPhos, SPhos), have shown efficacy in similar transformations. wikipedia.org

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used depending on the substrate and ligand.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically used to ensure a moisture-free environment, which is critical for the stability of the catalyst and intermediates.

The table below outlines representative conditions for the palladium-catalyzed double N-arylation of a diamine precursor based on established Buchwald-Hartwig methodology.

| Parameter | Condition | Role |

|---|---|---|

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Catalyst precursor |

| Ligand | Bulky phosphine (e.g., XPhos, BINAP) | Stabilizes catalyst, promotes reductive elimination |

| Aryl Halide | Aryl Bromide or Iodide | Aryl group source |

| Diamine | Propane-1,3-diamine | Amine source |

| Base | NaOtBu | Deprotonates the amine |

| Solvent | Toluene or Dioxane | Anhydrous reaction medium |

| Temperature | 80-110 °C | Provides energy for reaction activation |

While highly effective, these reactions often require stringent anhydrous conditions and the use of relatively expensive catalysts and ligands, which has prompted the exploration of more sustainable synthetic routes.

Exploration of Green Chemistry Methodologies in this compound Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry principles are increasingly being applied to the synthesis of diamine compounds. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. A notable green approach for synthesizing N,N'-di(arylmethyl)propane-1,3-diamines, which are structurally related to this compound, involves a two-step reductive amination protocol. researchgate.net

This eco-friendly strategy first involves the formation of a di-Schiff base, followed by its reduction to the corresponding diamine. researchgate.net

Step 1: Catalyst-Free Schiff Base Formation in Water

The initial step is the condensation reaction between a diamine and an aldehyde. For the synthesis of a related compound, N,N'-bis(benzyl)propane-1,3-diamine, propane-1,3-diamine is reacted with benzaldehyde. A key green feature of this step is the use of water as the solvent, which eliminates the need for volatile and often toxic organic solvents. Furthermore, the reaction proceeds efficiently without the need for an acid catalyst, which is typically required for Schiff base formation. researchgate.net This catalyst-free approach simplifies the reaction setup and work-up procedures.

Step 2: Solvent-Free Reduction

The second step involves the reduction of the isolated di-Schiff base to the final diamine product. This transformation has been successfully achieved using sodium borohydride under solvent-free conditions. researchgate.net The absence of a solvent in this step significantly reduces chemical waste and aligns with the principles of green chemistry. The reaction is typically carried out by simply mixing the solid reactants, offering a high-yielding and clean conversion. researchgate.net

The table below summarizes the research findings for the green synthesis of N,N'-dibenzylpropane-1,3-diamine, a representative example of this methodology. researchgate.net

| Reaction Step | Reactants | Solvent/Conditions | Key Green Feature | Yield |

|---|---|---|---|---|

| Schiff Base Formation | Propane-1,3-diamine + Benzaldehyde | Water | Aqueous medium, Catalyst-free | Good |

| Reduction | Di-Schiff Base + Sodium Borohydride | Solvent-free | No solvent used | 67% |

This two-step protocol, characterized by its use of water as a solvent, absence of a catalyst in the first step, and solvent-free conditions in the second, presents a highly efficient and environmentally friendly alternative to traditional synthetic methods. researchgate.net These principles could foreseeably be adapted for the synthesis of this compound by using different starting materials within a similar green framework.

Coordination Chemistry of N,n Diphenylpropane 1,3 Diamine Ligands

Ligand Design Principles and Diverse Coordination Modes of N,N'-Diphenylpropane-1,3-diamine

The design of this compound as a ligand is predicated on several key structural features that impart specific properties to its metal complexes. As a bidentate ligand, it possesses two nitrogen donor atoms separated by a flexible three-carbon propane (B168953) backbone. This arrangement allows it to form stable six-membered chelate rings with a single metal center.

The primary coordination mode of this compound is as a chelating N,N-donor ligand. The flexibility of the propane chain allows it to accommodate a variety of metal ions with different preferred coordination geometries. The two phenyl groups attached to the nitrogen atoms introduce significant steric bulk. This steric hindrance plays a crucial role in influencing the geometry of the resulting metal complex, controlling the access of substrates to the metal center, and in some cases, protecting the metal from undesirable side reactions. These N-aryl substituents can be modified to tune the electronic properties of the nitrogen donors, thereby influencing the reactivity of the metal center. While chelation is the most common binding mode, the potential for the diamine to bridge two metal centers exists, particularly in the formation of polynuclear complexes, although this is less frequently observed. The combination of a flexible backbone, tunable electronic properties, and significant steric bulk makes this compound and its derivatives a privileged ligand scaffold in coordination chemistry. nih.gov

Synthesis and Comprehensive Characterization of Metal Complexes with this compound

The synthesis of metal complexes incorporating this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques, including X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis to elucidate their structure and properties.

Formation of Transition Metal Complexes and their Structural Diversity

This compound and its derivatives react with a wide range of transition metal salts, such as those of nickel(II), copper(II), palladium(II), and cobalt(III), to form stable coordination compounds. researchgate.netresearchgate.net The synthesis is often straightforward, proceeding via the displacement of labile ligands (like water, halides, or acetate) from the metal precursor.

The structural diversity of these complexes is significant. For instance, nickel(II) complexes with related tetradentate Schiff base ligands derived from 1,3-diaminopropane (B46017) have been shown to adopt a distorted square planar geometry. researchgate.net The nature of the metal ion and the stoichiometry of the reaction can lead to either mononuclear complexes, where one ligand coordinates to one metal center, or potentially binuclear structures. researchgate.net The choice of solvent and counter-ions can also influence the final structure, sometimes resulting in the inclusion of solvent molecules in the crystal lattice. researchgate.net

Below is a table summarizing representative metal complexes formed with 1,3-diamine derivative ligands, highlighting their structural features.

Interactive Table 1: Structural Data of Representative Metal Complexes with 1,3-Diamine Derivatives

| Metal Ion | Other Ligands | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| Nickel(II) | Schiff base from pyrrole-2-carboxaldehyde | Distorted Square Planar | Monomeric, N4 donor set | researchgate.net |

| Cobalt(III) | Schiff base from o-vanillin | Not specified | Asymmetric N2O2 ligand | researchgate.net |

| Copper(II) | Schiff base from pyridine-2-carboxaldehyde | Not specified | N3 or N4 donor sets | researchgate.net |

| Nickel(II) | Schiff base from 2-hydroxyacetophenone | Not specified | Symmetric N2O2 ligand | researchgate.net |

Conformational Analysis of Six-Membered Diamine Chelate Rings within Coordination Compounds

Detailed structural investigations, such as single-crystal X-ray diffraction, have provided insight into these conformations. For example, in a nickel(II) complex containing a tetradentate Schiff base ligand derived from 1,3-diaminopropane, the six-membered chelate ring was found to adopt a symmetric boat conformation. researchgate.net This conformation can be influenced by the steric interactions between the phenyl groups on the nitrogen atoms and other ligands around the metal center, as well as by crystal packing forces. The specific conformation of the chelate ring is crucial as it dictates the relative positions of the N-phenyl substituents, which in turn influences the chiral environment around the metal in catalytic applications.

Influence of this compound Ligand Structure on Metal Complex Geometry

Furthermore, the sterically demanding phenyl groups on the nitrogen atoms play a significant role. They can restrict the possible coordination geometries, often forcing a distortion from idealized geometries (e.g., perfect octahedral or square planar). For instance, the steric clash between the bulky phenyl groups can prevent the co-coordination of other large ligands or favor a specific arrangement that minimizes these non-bonded interactions. This steric control is a key principle in ligand design, as it can be exploited to create specific spatial arrangements around the metal, which is fundamental for achieving selectivity in catalysis. nih.gov The interplay between the electronic nature of the metal and the steric and electronic properties of the diamine ligand ultimately determines the resulting complex's geometry and reactivity. mdpi.com

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound and its analogs have emerged as potent catalysts in a variety of organic transformations. The combination of a well-defined coordination sphere and tunable steric and electronic properties allows for the rational design of catalysts for specific applications.

Asymmetric Catalysis Employing Chiral Diamine Ligands

A particularly impactful application of this ligand class is in the field of asymmetric catalysis. nih.gov By introducing chirality into the ligand backbone, for example, by using a chiral variant of this compound, it is possible to synthesize chiral metal complexes. These catalysts can then induce enantioselectivity in a chemical reaction, producing one enantiomer of the product in excess over the other. researchgate.netchemrxiv.org This is a cornerstone of modern pharmaceutical and fine chemical synthesis. researchgate.netnih.gov

Chiral N,N'-diamine ligands have been successfully employed in a range of metal-catalyzed asymmetric reactions, including additions to imines (Mannich reactions), Michael additions, and various C-H functionalization reactions. researchgate.netchemrxiv.orgnih.gov The catalyst creates a chiral pocket around the metal's active site. The differing steric and electronic interactions between this chiral environment and the two possible transition states leading to the R and S products result in an energy difference, favoring the pathway to one enantiomer. Researchers have developed N-H diamine ligands that show excellent reactivity and stereoselectivity in various reactions, highlighting the potential for creating highly effective and selective catalysts. chemrxiv.org

The table below presents findings from studies using chiral diamine ligands in asymmetric catalysis, demonstrating their effectiveness.

Interactive Table 2: Research Findings in Asymmetric Catalysis using Chiral Diamine Ligands

| Catalytic Reaction | Ligand Type | Metal | Product Yield | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Michael Addition | Chiral N-H Diamine | Not Specified | Excellent | Excellent | chemrxiv.org |

| Addition to Arylboronic Acids | Chiral N-H Diamine | Not Specified | Excellent | Excellent | chemrxiv.org |

| Mannich Reaction of Ketones | 1,3-Diamine Derivative | Not Specified | High | High enantioselectivities | nih.gov |

| Styrene Dimerization | Chiral P-N Ligand | Palladium(II) | Up to 49% | Regio- and stereospecific | mdpi.com |

| Catellani Reaction | Chiral Biimidazoline (dinitrogen ligand) | Palladium | 78% | 60% ee | d-nb.info |

Investigations into Supramolecular Assembly and Coordination Polymer Formation with Diamine Ligands

Similarly, dedicated research into the use of this compound for creating supramolecular assemblies or coordination polymers is not widely reported. The formation of coordination polymers relies on the ability of a ligand to bridge metal centers, creating one, two, or three-dimensional networks. chemicalbook.comnih.gov The structure and properties of these polymers are highly dependent on the geometry of the ligand and the coordination preference of the metal ion.

Studies on other diamine-based ligands have shown their effectiveness in constructing coordination polymers with interesting properties. For example, coordination polymers have been successfully synthesized using ligands like 1,3-Phenylenebis-((1H-1,2,4-triazol-1-yl)methanone), and their catalytic behavior in reactions such as the ring-opening polymerization of ε-caprolactone has been evaluated. chemicalbook.comnih.gov These studies underscore the potential of bifunctional ligands to create polymeric structures with catalytic activity. However, the absence of published crystal structures or detailed synthetic reports involving this compound means that its behavior in forming such extended networks remains uncharacterized. The fundamental properties of the parent molecule, 1,3-diaminopropane, are well-documented, and it is known to be a building block for coordination complexes, but this information cannot be directly extrapolated to its N,N'-diphenyl derivative. nih.gov

Applications of N,n Diphenylpropane 1,3 Diamine in Materials and Polymer Science

Utilization of N,N'-Diphenylpropane-1,3-diamine as Monomers and Intermediates in Polymer Synthesis

The presence of two reactive N-H groups makes this compound a valuable diamine monomer for step-growth polymerization. It can be incorporated into polymer backbones to tailor material properties.

This compound is suited for participation in polycondensation reactions to form high-performance polymers such as polyamides and polyimides. The secondary amine groups can react with difunctional monomers containing carboxylic acid, acid chloride, or anhydride (B1165640) groups.

Polyamide Synthesis: Aromatic polyamides are renowned for their thermal stability and mechanical strength. ntu.edu.tw However, their rigidity often leads to poor solubility and high processing temperatures. ntu.edu.twnih.gov this compound can be reacted with dicarboxylic acids or their more reactive derivatives, diacid chlorides, to form polyamides. Methods like the Yamazaki phosphorylation reaction, which facilitates direct polycondensation of diamines and dicarboxylic acids using triphenyl phosphite (B83602) and pyridine, are viable synthetic routes. yonsei.ac.krnih.gov Alternatively, low-temperature solution polycondensation with diacid chlorides is a common method for synthesizing aromatic polyamides. ntu.edu.twnih.gov In these reactions, the diamine's N-H bonds react with the carbonyl group of the acid or acid chloride to form the characteristic amide linkage (-CO-NH-), releasing water or HCl as a byproduct, respectively.

Polyimide Synthesis: Polyimides are another class of high-performance polymers known for exceptional thermal and chemical resistance. Their synthesis typically involves a two-step process. First, a diamine is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. Subsequently, this precursor is converted to the final polyimide through thermal or chemical cyclodehydration. The amine groups of this compound would readily react with the anhydride groups to form the initial poly(amic acid) chain.

The specific structure of this compound can be leveraged to design advanced polymers with tailored properties. The introduction of flexible linkages, bulky side groups, or non-coplanar moieties into a polymer backbone is a known strategy to improve solubility and processability while maintaining good thermal properties. ntu.edu.twnih.govkpi.ua

The incorporation of this compound units would influence polymer characteristics in several ways:

Flexibility: The propane (B168953) (-CH2-CH2-CH2-) segment introduces a flexible aliphatic spacer into the polymer backbone. This disrupts the chain rigidity typical of wholly aromatic polymers, which can enhance solubility in organic solvents and lower the glass transition temperature (Tg). nih.gov

Bulky Phenyl Groups: The two phenyl groups attached to the nitrogen atoms act as bulky pendant groups. This bulkiness can hinder close chain packing and reduce crystallinity, further contributing to improved solubility. ntu.edu.tw

Amorphous Nature: The combination of the flexible linker and bulky groups would likely result in amorphous polymers, which are often desirable for applications requiring optical transparency and processing via solution casting to form flexible films. ntu.edu.twkpi.ua

The following table provides an illustrative comparison of expected properties for polyamides synthesized with different diamine monomers, highlighting the potential impact of this compound's structure.

| Property | Polyamide with Rigid Diamine (e.g., p-Phenylenediamine) | Polyamide with Aliphatic Diamine (e.g., Hexamethylenediamine) | Polyamide with this compound (Expected) |

| Chain Structure | Rigid, linear | Flexible, linear | Semi-flexible, bulky pendant groups |

| Solubility | Poor in common solvents | Soluble in polar solvents | Good in aprotic polar solvents (e.g., NMP, DMAc) kpi.ua |

| Crystallinity | High | High (can be crystalline) | Low (Amorphous) ntu.edu.twkpi.ua |

| Glass Transition (Tg) | Very High | Low | Moderate to High |

| Processability | Difficult | Good (Melt-processable) | Good (Solution-processable) |

This table is illustrative and based on established principles of polymer structure-property relationships.

Role of this compound in Material Stabilization

Secondary aromatic amines, particularly diphenylamine (B1679370) and p-phenylenediamine (B122844) derivatives, are widely used as stabilizers in the polymer and rubber industries. dia33.comakrochem.commdpi.com They function primarily as antioxidants and antiozonants, protecting materials from degradation caused by exposure to oxygen, ozone, and heat.

This compound is classified as a secondary diarylamine antioxidant. Its stabilizing action relies on a radical scavenging mechanism. nih.govmdpi.com The process of oxidative degradation in polymers is a free-radical chain reaction. The antioxidant interrupts this cycle.

The mechanism involves the following key steps:

Initiation: Heat, UV light, or mechanical stress generates initial polymer free radicals (P•).

Propagation: The polymer radical reacts with oxygen to form a peroxy radical (POO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), propagating the degradation.

Termination (by Antioxidant): The secondary amine (Ar-NH-Ar') donates its labile hydrogen atom to the reactive polymer peroxy radical (POO•). This neutralizes the radical and terminates the chain reaction. mdpi.com

Stabilization: The resulting aminyl radical (Ar-N•-Ar') is significantly stabilized by resonance, delocalizing the unpaired electron over the aromatic phenyl rings. This resonance stabilization makes the aminyl radical relatively unreactive and unable to initiate new oxidation chains. nih.gov

The radical scavenging action is summarized in the table below.

| Step | Reaction | Description |

| Propagation | POO• + PH → POOH + P• | A polymer peroxy radical (POO•) attacks a polymer chain (PH), creating a hydroperoxide and a new polymer radical (P•). |

| Interruption | POO• + AH → POOH + A• | The antioxidant (AH), in this case, this compound, donates a hydrogen atom to the peroxy radical. |

| Stabilization | A• → [Resonance Structures] | The resulting antioxidant radical (A•) is stabilized by resonance, preventing it from continuing the degradation cycle. |

AH represents the secondary amine antioxidant.

Diphenylamine derivatives are essential additives in commercial rubber formulations, valued for their ability to protect against multiple forms of degradation. dia33.comnih.gov Compounds like N,N'-diphenyl-p-phenylenediamine (DPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) are potent antiozonants and antioxidants used extensively in tires and other rubber products. nih.govnih.govresearchgate.net

This compound, sharing the core secondary aromatic amine functionality, is expected to provide similar protective effects. These effects include:

Antioxidant Activity: It inhibits oxidative aging caused by heat and oxygen, which is critical during both processing and the service life of the material. akrochem.com This is particularly important for polymers like natural rubber, SBR, and polyamides.

Antiozonant Activity: For unsaturated elastomers like natural rubber, ozone attack on the carbon-carbon double bonds leads to cracking. Amine antiozonants migrate to the rubber's surface and react with ozone more readily than the polymer chains, or they can form a protective film that shields the rubber. akrochem.comacs.org

Anti-flex Cracking: In applications involving dynamic stress, these stabilizers help prevent the formation and growth of cracks. akrochem.com

The table below summarizes the general stabilizing functions of this class of additives in various polymers.

| Polymer System | Primary Function | Expected Benefit from this compound |

| Natural Rubber (NR), Styrene-Butadiene Rubber (SBR) | Antioxidant, Antiozonant, Anti-flex cracking | Prevention of ozone cracking, improved fatigue life, and resistance to oxidative aging. akrochem.comnih.gov |

| Polychloroprene (CR) | Antioxidant | Protection against heat and oxidative degradation. |

| Polyamides (Nylons) | Thermal Stabilizer | Improved retention of mechanical properties at elevated temperatures during processing and use. |

| Nitrile Rubber (NBR) | Antioxidant | Stabilization against heat-induced hardening and loss of elasticity. |

This compound in the Design and Modification of Functional Materials

Beyond its role as a monomer or stabilizer, this compound can be a building block for designing functional materials with specific properties. The chemical handles within its structure—the secondary amines and the aromatic rings—offer pathways for further modification.

The amine groups can serve as reactive sites for grafting other molecules onto a polymer backbone that already contains this diamine. This allows for the creation of functionalized polymers where specific properties (e.g., biocompatibility, hydrophilicity) can be introduced without altering the main chain.

Furthermore, polymers containing aromatic amines are investigated for electronic and optical applications. The nitrogen lone pairs and the π-systems of the phenyl rings can participate in charge transfer complexes and influence the electronic behavior of the material. By incorporating this compound, it may be possible to develop materials for applications such as:

High Refractive Index Polymers: The presence of multiple aromatic rings contributes to a higher refractive index, a property useful in optical films and coatings.

Electroactive Polymers: The amine groups are redox-active, meaning they can be oxidized and reduced. Polymers containing these units could be used as charge-transporting layers in electronic devices.

Precursors for Carbon Materials: High-char-yield polymers are often used as precursors for producing nitrogen-doped carbon materials, which have applications in catalysis and energy storage. Aromatic polyamides and polyimides often exhibit high char yields. ntu.edu.tw

The Utility of this compound in Advanced Materials Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, no specific applications of the chemical compound This compound in the field of materials and polymer science have been publicly documented. As a result, a detailed analysis of its role in modulating optical, electrical, or mechanical properties of materials, as requested, cannot be provided at this time.

The initial investigation aimed to explore the incorporation of this compound into polymer backbones and to detail its effects on the resulting materials' properties. The intended structure of this analysis was to cover:

Modulation of Optical Properties: Investigating how the diamine's structure might influence characteristics such as transparency, refractive index, and UV-visible absorption in derived materials.

Enhancement of Electrical Conductivity: Exploring the potential for this compound to affect the electrical properties of polymers, such as conductivity and dielectric constant.

Improvement of Mechanical Properties: Assessing the impact of incorporating the diamine unit on the mechanical performance of polymers, including tensile strength, modulus, and elongation at break.

This lack of information prevents the creation of a scientifically accurate article with the requested detailed research findings and data tables. Further research and publication in the scientific community would be required to elucidate the potential applications and effects of this compound in materials science.

Theoretical and Computational Investigations of N,n Diphenylpropane 1,3 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of N,N'-Diphenylpropane-1,3-diamine. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of the molecule, which are key to understanding its chemical properties.

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. mtu.edu

For diamine derivatives, the nitrogen atoms' lone pairs significantly contribute to the HOMO, making them electron-rich centers. The phenyl groups, with their π-electron systems, also play a vital role in the electronic structure. Density Functional Theory (DFT) calculations on similar 1,3-diaminopropane (B46017) derivatives have shown that molecular electronic properties are closely linked to their spatial structures. researchgate.net The HOMO is typically distributed over the aminophenyl moieties, while the LUMO is often located on the phenyl rings. This distribution dictates how the molecule interacts with other chemical species.

The energy gap (ΔE) provides insight into the reactivity; a smaller gap suggests higher reactivity. For instance, in related Schiff base ligands, the free ligand was found to have a ΔE of 4.60 eV, which decreased upon complexation with metal ions, indicating increased stability of the complexes. mtu.edu

Table 1: Representative Quantum Chemical Parameters for Diamine Derivatives

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability mtu.edu |

| Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution researchgate.net |

Note: Specific values for this compound require dedicated computational studies, but trends can be inferred from similar molecules.

The flexibility of the propane-1,3-diamine backbone allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable structures (energy minima) and the energy barriers between them. This is crucial as the molecule's conformation can significantly affect its biological activity and chemical reactivity.

For this compound, rotations around the C-C and C-N single bonds lead to various conformers. Studies on analogous molecules, such as N,N´-diphenyl-p-phenylenediamine (DPPD), have used DFT methods like B3LYP/6-31G* to perform complete conformation analyses, identifying several stable conformers. researchgate.net These analyses typically consider the relative orientations of the phenyl rings (e.g., syn or anti) and the puckering of the diamine chain (e.g., gauche). researchgate.net

For example, a study on 1,3-difluoropropane (B1362545) identified that conformations with gauche arrangements were strongly favored. nih.gov Similarly, for this compound, intramolecular interactions such as π-π stacking between the phenyl rings could stabilize certain conformations. sciforum.net Computational methods can calculate the relative energies of these conformers, often including zero-point vibrational energy (ZPVE) corrections, to determine the most probable structures at a given temperature. researchgate.net

Table 2: Calculated Relative Energies of DPPD Conformers (Illustrative Example)

| Conformer Model | Symmetry | Relative Energy (kJ/mol) |

|---|---|---|

| A1 (anti, gauche-) | Ci | 0.0 |

| C1 (syn, syn-) | Cs | 0.5 |

Data adapted from a DFT study on N,N´-diphenyl-p-phenylenediamine (DPPD) to illustrate the small energy differences that can exist between stable conformers. researchgate.net

Density Functional Theory (DFT) Studies on Ligand-Metal Interaction Energies and Geometries

This compound can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms to form a stable six-membered chelate ring. DFT is a widely used method to study these interactions, providing details on the geometry of the resulting metal complexes and the strength of the ligand-metal bond. nih.govresearchgate.net

DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets such as LANL2DZ for metals, can optimize the geometry of the metal complex to find its most stable structure. mtu.edunih.gov These studies often reveal distorted octahedral or square planar geometries depending on the metal ion and other coordinated ligands. mtu.eduresearchgate.net

The interaction energy helps to quantify the stability of the complex. By comparing the total energy of the complex with the sum of the energies of the free ligand and the metal ion, one can determine the binding energy. Such calculations have shown that the formation of metal complexes with diamine-type ligands is generally an energetically favorable process. mtu.edu The analysis of molecular orbitals in the complex can also elucidate the nature of the bonding, distinguishing between sigma-donation from the nitrogen lone pairs and any potential pi-backbonding.

Molecular Dynamics Simulations to Understand Dynamic Behavior of this compound Systems

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, ligand binding events, and solvent effects. nih.govnih.gov

For a system containing this compound, an MD simulation would typically start with an optimized geometry placed in a simulation box, often filled with solvent molecules like water. acs.orgnih.gov Using a force field (e.g., OPLS, AMBER), which defines the potential energy of the system, the simulation calculates the forces on each atom and updates their positions and velocities over small time steps (femtoseconds). acs.org

Analysis of the resulting trajectory can reveal:

Conformational Flexibility: How the molecule explores different shapes and the timescales of these changes.

Interaction Stability: In a complex, the root mean square deviation (RMSD) can be monitored to assess the stability of the ligand's binding pose. nih.gov

Solvent Interactions: The role of water molecules in stabilizing certain conformations through hydrogen bonding. nih.gov

MD simulations are particularly powerful for understanding how ligands like this compound interact with larger biological systems, such as proteins or DNA, by modeling the complex and its environment. youtube.com

Prediction and Validation of Spectroscopic Parameters and Reaction Pathways

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, key spectroscopic techniques include NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

NMR Spectroscopy: DFT calculations can predict 1H and 13C NMR chemical shifts. mdpi.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing calculated shifts with experimental spectra can help confirm the proposed structure and assign signals, especially for complex molecules. iau.ir For metal complexes, relativistic effects may need to be considered for accurate predictions, particularly for carbons bonded to heavy metals. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C-H bend). A comparison between the calculated and experimental IR spectra can confirm the presence of specific functional groups and validate the computed equilibrium geometry. researchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental values. researchgate.net

Furthermore, computational chemistry can be used to explore potential reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine activation energies and reaction enthalpies. This can provide mechanistic insights into reactions involving this compound, such as its synthesis, degradation, or its role in catalysis.

Spectroscopic and Structural Characterization Studies of N,n Diphenylpropane 1,3 Diamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of N,N'-Diphenylpropane-1,3-diamine and its derivatives, offering a window into the precise arrangement of atoms and their electronic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Assignments and Stereochemical Information

Proton NMR (¹H NMR) spectroscopy is particularly powerful for distinguishing between the diastereomers of this compound and its complexes. The chemical shifts and coupling patterns of the methine and methylene (B1212753) protons are highly sensitive to the stereochemistry of the molecule.

For the free diamine ligand, the meso and racemic (rac) diastereomers can be differentiated by the characteristic signals of their methylene protons. In the racemic form, the two methylene protons are chemically equivalent and typically appear as a triplet. In contrast, the methylene protons in the meso form are diastereotopic and exhibit distinct multiplets. uni-regensburg.de For example, in one study, the methylene protons of the racemic isomer (2) produced a triplet at 2.47 ppm, whereas the meso isomer (1) showed two separate multiplets at 2.41 and 2.18 ppm. uni-regensburg.de The methine protons also show slight differences in their chemical shifts between the diastereomers, though these are often observed as overlapping multiplets. uni-regensburg.de

Upon coordination to a metal center, such as in dichloro-platinum(II) complexes, the ¹H NMR spectra become more complex but also more informative. The stereochemical assignments of the resulting complexes, often designated as erythro/threo, can be determined by comparing the experimental spectra with simulated spectra. uni-regensburg.de This computational approach, often utilizing programs like LAOCOON (Least-squares Adjustment of Calculated to Observed NMR spectra), allows for the precise assignment of protons in these intricate spin systems. uni-regensburg.de

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound Diastereomers

| Protons | meso-isomer | rac-isomer |

| Methylene (CH₂) | 2.18 (m), 2.41 (m) | 2.47 (t) |

| Methine (CH) | 4.78 - 4.86 (m) | 4.67 - 4.76 (m) |

Data sourced from a comparative study of the diamine diastereomers. uni-regensburg.de m = multiplet, t = triplet

Studies on Platinum-Proton Coupling Constants in Diamine-Platinum Complexes

For instance, in trans-[Pt(σ-aryl)(PEt₃)₂(X)] complexes, the ³J(Pt-H) values for the protons ortho to the platinum atom are sensitive to the identity of the ligand X. researchgate.net This principle can be extended to diamine complexes, where the coupling constants can help to elucidate the electronic effects of the ligands in the coordination sphere. The ¹⁹⁵Pt NMR chemical shifts themselves are highly sensitive to the coordination environment, including the oxidation state of the platinum and the nature of the bonded ligands, spanning a very wide range. mdpi.comhuji.ac.il One-bond ¹⁹⁵Pt-¹⁵N coupling constants typically range from 160 to 390 Hz, while two-bond couplings to protons are generally between 25 and 90 Hz. huji.ac.il The strength of the Pt-P bond in phosphine-containing platinum complexes can also be estimated from the one-bond coupling constant ¹J(Pt-P), which is a measure of the s-character of the bond. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopies are complementary techniques used to probe the vibrational modes of this compound and its complexes. These methods are instrumental in identifying characteristic functional groups and analyzing changes in bonding upon complexation.

In the IR spectra of dichloro(diamine)platinum(II) complexes, several key vibrational regions are of interest. The N-H stretching vibrations typically appear in the region of 3100-3300 cm⁻¹. uni-regensburg.de The N-H deformation vibrations are found near 1600 cm⁻¹, often overlapping with the C=C stretching vibrations of the phenyl rings. uni-regensburg.de The Pt-N and Pt-Cl stretching vibrations are characteristic of the platinum coordination sphere and are typically observed in the far-IR region, with Pt-N bands appearing around 450-650 cm⁻¹. uni-regensburg.de However, the assignment of these Pt-N bands can be complicated by the presence of ring skeleton vibrations in the same region. uni-regensburg.de

The analysis of the vibrational spectra of related molecules, such as 1,3-diphenylurea (B7728601), with the aid of computational methods like Density Functional Theory (DFT), can provide a basis for assigning the normal modes of this compound. nih.gov Such studies have shown that the molecular conformation can significantly influence the vibrational frequencies. nih.govresearchgate.net

Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Dichloro(this compound)platinum(II) Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| N-H Deformation / C=C Stretch | ~1600 |

| Pt-N Stretch | 450 - 650 |

Data compiled from studies on dichloro-diamino-Pt complexes. uni-regensburg.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is a useful tool for studying the formation of metal complexes. The absorption spectra of this compound and its complexes are characterized by transitions involving the phenyl rings and the metal-ligand charge transfer bands.

For aromatic diamines, the UV-Vis spectrum typically shows absorption maxima due to π-π* transitions within the aromatic rings. researchgate.net For instance, a diamine with triarylimidazole units exhibited a maximum absorption at 305 nm. researchgate.net Upon complexation with a metal ion, these bands may shift, and new charge-transfer bands can appear, indicating the formation of the complex. These shifts can be influenced by the solvent and the specific geometry of the complex.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its complexes through the analysis of their fragmentation patterns.

Under electron ionization (EI), the molecule is ionized and fragmented, producing a characteristic mass spectrum. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. The fragmentation pathways often involve the cleavage of bonds adjacent to the nitrogen atoms and the phenyl groups. For example, in the mass spectrum of the related compound 1,3-diphenylpropane (B92013), prominent fragments corresponding to the loss of benzyl (B1604629) and phenyl groups are observed. chemicalbook.com

For more complex structures like nitazene (B13437292) analogs, which also contain diamine-like substructures, high-resolution mass spectrometry with techniques like electron-activated dissociation (EAD) can provide detailed fragmentation information. nih.gov This allows for the characterization of key fragment ions, such as those arising from the cleavage of alkyl amino side chains and benzyl side chains, which is crucial for structural elucidation. nih.gov

X-ray Crystallography for Precise Solid-State Structural Elucidation

While a specific crystal structure for this compound was not found in the search results, the principles of X-ray crystallography are well-established for determining the conformations of similar molecules. For example, the crystal structure of 1,3-diphenylurea reveals a near-planar cis-cis conformation. researchgate.net In platinum complexes, X-ray crystallography can confirm the coordination geometry around the platinum center (e.g., square planar for Pt(II)) and the conformation of the chelate ring formed by the diamine ligand. For instance, in related 1,2-diamino-Pt(II) complexes, the conformation of substituted phenyl rings has been determined to be equatorial for steric reasons. uni-regensburg.de

Crystal and Molecular Structure of this compound Derivatives

Experimental crystal and molecular structure data for this compound itself are not prominently reported in publicly accessible databases. However, the structural characteristics of its derivatives, particularly Schiff bases formed through the condensation of 1,3-diaminopropane (B46017) with various aldehydes, have been a subject of investigation. These studies provide insight into the conformational flexibility of the propane-1,3-diamine backbone.

For instance, the derivative N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine, C₂₁H₂₆N₂O₄, has been synthesized and its crystal structure determined. In this compound, the molecule adopts an E configuration with respect to the two azomethine (C=N) double bonds. The dihedral angle between the two phenyl rings is reported to be 8.16 (8)°. nih.gov The structure is stabilized by weak intermolecular C—H⋯O interactions. The C=N bond lengths are approximately 1.263-1.264 Å, which is characteristic of a double bond, while the C-N single bond lengths are around 1.458 Å. nih.gov

Another related derivative, N,N′-Bis(3,4-methylenedioxybenzyl)propane-1,3-diammonium dichloride, crystallizes in the orthorhombic space group Pmn2₁. This structure is a salt, where the diamine is protonated.

The conformation of the central propyl chain in these derivatives is a key structural feature. In nickel(II) complexes of Schiff bases derived from 1,3-diaminopropane, the six-membered chelate ring formed by the ligand and the metal ion often adopts a symmetric boat conformation. researchgate.net The flexibility of this chain allows for the formation of stable complexes with various metal ions.

Table 1: Selected Crystallographic Data for a Derivative of 1,3-Propanediamine

| Compound Name | Formula | Crystal System | Space Group | Key Feature |

| N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine | C₂₁H₂₆N₂O₄ | Monoclinic | P2₁/c | Dihedral angle between phenyl rings is 8.16 (8)°. nih.gov |

Detailed Structural Analysis of Coordination Complexes Featuring the Diamine Ligand

Specific structural analyses of coordination complexes with the this compound ligand are not widely documented. Research has predominantly focused on complexes of Schiff base derivatives of 1,3-diaminopropane. These ligands are typically tetradentate, coordinating to a central metal ion through two nitrogen and two oxygen atoms (N₂O₂ donor set).

A notable example is the nickel(II) complex with a symmetrical N₄ tetradentate Schiff base ligand derived from the condensation of pyrrole-2-carboxaldehyde and 1,3-diaminopropane. The structural investigation of this complex, [Ni(C₄H₃NCH=N–(CH₂)₃–N=CHC₄H₃N)], reveals a monomeric species with a slightly distorted square planar coordination geometry around the nickel atom. researchgate.net The six-membered chelate ring, which includes the nickel atom and the propane-1,3-diamine fragment, adopts a symmetric boat conformation. researchgate.net

Table 2: Structural Features of a Ni(II) Coordination Complex with a 1,3-Diamine Schiff Base Derivative

| Complex | Metal Ion | Coordination Geometry | Ligand Type | Key Structural Feature |

| [Ni(C₄H₃NCH=N–(CH₂)₃–N=CHC₄H₃N)] | Nickel(II) | Distorted Square Planar | N₄ Tetradentate Schiff Base | Symmetric boat conformation of the chelate ring. researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns and Stability Assessments

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition patterns of chemical compounds. While specific TGA data for this compound and its direct complexes are not readily found, studies on related coordination compounds provide a general understanding of their thermal behavior.

For example, the thermal decomposition of metal(II) complexes with N,N'-bis(1-naphthylidene)-4,4'-diaminodiphenylmethane, a Schiff base ligand, has been investigated. The zinc(II) complex of this ligand shows a two-step decomposition process. The initial weight loss at around 150 °C is attributed to the dehydration of water molecules and the loss of acetate (B1210297) and amine groups. researchgate.net A subsequent decomposition step at a higher temperature (around 450 °C) corresponds to the cleavage of larger organic fragments. researchgate.net

Similarly, the copper(II) complex of the same ligand decomposes in a single broad step between 311–690 °C, indicating the loss of the hydrated bis-ligand moiety. researchgate.net In general, such complexes can exhibit high thermal stability, with decomposition often commencing at temperatures above 200 °C and proceeding in multiple stages, ultimately leaving a metal oxide or metal residue at high temperatures. researchgate.netresearchgate.net The thermal stability of dithiocarbamate (B8719985) complexes, for instance, has been shown to be maintained up to around 290 °C, after which decomposition begins. mdpi.com

Table 3: General Thermal Decomposition Data for Related Metal Complexes

| Complex Type | Initial Decomposition Temperature (°C) | Decomposition Stages | Final Residue |

| Zinc(II) Schiff Base Complex | ~150 | Multiple | Metal-containing species researchgate.net |

| Copper(II) Schiff Base Complex | ~311 | Single broad step | Metal-containing species researchgate.net |

| In(III) Dithiocarbamate Complex | ~290 | Single step | Metal Sulfide mdpi.com |

Mechanistic Studies Involving N,n Diphenylpropane 1,3 Diamine

Reaction Mechanism Elucidation in Organic Synthesis Pathways

The versatility of 1,3-diamines, including N,N'-diphenylpropane-1,3-diamine, makes them significant motifs in natural products and valuable building blocks in synthetic organic chemistry. rsc.org Various synthetic methods have been developed for their preparation, highlighting their importance in the field. rsc.orgresearchgate.net

In the realm of organic synthesis, derivatives of 1,3-propanediamine are utilized in the creation of novel compounds with potential applications, such as in medicinal chemistry. For instance, N-benzyl-1,3-propanediamine derivatives have been used to synthesize new platinum complexes. nih.gov The synthesis of these ligands often involves the reaction of 1,3-propanediamine with corresponding benzyl (B1604629) halides, a process that can also lead to the formation of N,N'-dibenzylated products. nih.gov

Chiral 1,3-diamines, a class to which derivatives of this compound belong, are instrumental as organocatalysts and chiral auxiliaries. mdpi.com A notable synthetic route to chiral 1,3-diamines is the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction. mdpi.com This methodology provides a pathway to asymmetrically substituted 1,3-diamines, where the stereochemistry is directed by the chiral amine used to form the lithium amide. mdpi.com

Ligand Exchange and Dissociation Mechanisms in this compound Coordination Complexes

This compound and related diamines readily form coordination complexes with various metal ions. The mechanisms of ligand exchange and dissociation in these complexes are fundamental to their application in catalysis and materials science.

Studies on platinum complexes with 1,3-diaminopropane (B46017) have shown that under certain conditions, the diamine ligand can displace other ligands from the coordination sphere of the platinum atom. For example, the reaction of Pt(dimethyl sulfoxide)₂(CBDCA) with 1,3-diaminopropane can yield [Pt(diamine)₂]CBDCA complexes, where the CBDCA ligand is removed by the diamine. nih.gov This demonstrates a ligand exchange process driven by the chelating nature of the diamine.

The structure of these complexes can influence their reactivity. For instance, a platinum complex with two 1,3-propanediamine ligands was found to have a distorted tetrahedral coordination geometry around the platinum atom. nih.gov This structural feature can affect the lability of the ligands and the subsequent ligand exchange or dissociation pathways. The stability and dissociation of such complexes are critical, for example, in the context of their potential use as anticancer agents, where interaction with biological targets like DNA is a key mechanistic step. nih.govnih.gov

Analysis of Stereochemical Control Mechanisms in Asymmetric Reactions Mediated by Diamine Catalysts

Chiral diamines, including derivatives of this compound, are highly effective ligands and catalysts in asymmetric synthesis, enabling the production of enantiomerically enriched products. chemrxiv.orgchemrxiv.org The mechanism of stereochemical control is a central aspect of these reactions.

In asymmetric catalysis, chiral diamine ligands create a chiral environment around a metal center or act as organocatalysts, directing the approach of reactants to favor the formation of one stereoisomer over the other. researchgate.netrsc.org The development of small-molecule catalysts that mimic enzymatic reactions often involves chiral diamines to achieve high stereoselectivity in various transformations, including addition reactions. chemrxiv.orgchemrxiv.orgresearchgate.net

Computational studies can aid in understanding the mode of enantioselection. For example, in a Pd/sparteine-catalyzed asymmetric addition, the mechanism involves steric repulsions that dictate the stereochemical outcome. researchgate.net The design of new chiral N-H diamine analogues is often guided by such mechanistic insights to maximize stereodifferentiation. researchgate.net The effectiveness of these catalysts has been demonstrated in a range of reactions, showcasing their potential for green and stereoselective transformations. chemrxiv.org

The pyrrolidine (B122466) ring, a common structural motif, can be synthesized with high stereochemical control using catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, a reaction often mediated by chiral ligands. rsc.org This highlights the versatility of asymmetric catalysis in accessing diverse stereochemical patterns.

Examination of Degradation Pathways in Material Applications

This compound and related compounds can be used in various material applications, including as antioxidants. Understanding their degradation pathways is essential for predicting material lifetime and performance.

The oxidative degradation of polymers often proceeds through a free-radical mechanism. mdpi.com Antioxidants, which can include diamine derivatives, function by scavenging these free radicals, thereby interrupting the degradation cascade. mdpi.com The mechanism of action for phenolic antioxidants, for instance, involves the transfer of a labile hydrogen atom from the phenolic group. mdpi.com

In the context of CO₂ capture solvents, diamines can undergo thermal degradation. For 1,3-diaminopropane, a proposed degradation pathway involves the formation of a carbamate, followed by either intermolecular cyclization to form a cyclic urea (B33335) (tetrahydro-2(1H)-pyrimidione) or reaction with another diamine to form a linear urea. researchgate.net These degradation pathways are influenced by factors such as temperature and the presence of other chemical species.

The degradation of diamines can also be relevant in other contexts. For example, the stability of these compounds is a consideration in their use as building blocks for pharmaceuticals or other fine chemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-Diphenylpropane-1,3-diamine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route is the reaction of 1,3-diaminopropane with bromobenzene in the presence of a palladium catalyst (e.g., Buchwald-Hartwig amination) under inert conditions. Temperature (80–120°C), solvent choice (e.g., toluene or DMF), and catalyst loading significantly impact yield. Purification via column chromatography or recrystallization from ethanol/water mixtures enhances purity. Similar protocols for analogous diamines emphasize controlled stoichiometry and exclusion of moisture .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with aromatic protons appearing at δ 6.5–7.5 ppm and aliphatic protons at δ 2.5–3.5 ppm.

- Infrared Spectroscopy (IR) : Stretching vibrations for N-H (3300–3500 cm) and C-N (1250–1350 cm) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 226.32 (molecular weight) validate the structure.

- X-ray Crystallography : Single-crystal X-ray diffraction, refined using programs like SHELXL , determines bond lengths and angles. The compound’s molar refractivity (74.30) and surface tension (47.4 dyne/cm) suggest stable crystal packing .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Key parameters include:

- HOMO-LUMO Gap : Indicates chemical stability and reactivity.

- Natural Bond Orbital (NBO) Analysis : Reveals charge distribution and lone-pair interactions at nitrogen atoms.

- Molecular Electrostatic Potential (MEP) : Predicts nucleophilic/electrophilic sites, guiding derivatization strategies. Software like Gaussian or ORCA facilitates these studies, with validation against experimental spectroscopic data .

Q. What experimental strategies elucidate the role of this compound in coordination complexes?

- Methodological Answer :

- Ligand Design : The two amine groups and phenyl rings enable chelation with transition metals (e.g., Cu, Ni). Synthesize complexes by reacting the diamine with metal salts (e.g., CuCl) in methanol at 60°C.

- Characterization : UV-Vis spectroscopy identifies d-d transitions, while cyclic voltammetry probes redox behavior. Single-crystal XRD (using SHELX ) resolves coordination geometry. Compare with analogues like N,N'-dialkylpropane diamines to assess steric/electronic effects .

Q. How do the physicochemical properties of this compound inform its applications in polymer design?

- Methodological Answer :

- Polymer Cross-Linking : The compound’s high molar refractivity (74.30) and surface tension (47.4 dyne/cm) suggest compatibility with hydrophobic matrices. Test as a cross-linker in epoxy resins by reacting with diglycidyl ethers.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess glass transition temperature () and thermal stability. Compare with commercial cross-linkers (e.g., DETA) to evaluate performance.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of polyamine analogues?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or purity. Strategies include:

- Reproducibility Checks : Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity).

- Purity Validation : Employ HPLC or GC-MS to confirm compound integrity.

- Structure-Activity Relationship (SAR) : Compare with derivatives like N,N'-tetrabutylpropane-1,3-diamine to identify critical functional groups. Meta-analyses of published data can isolate variables affecting activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.